(4-Tert-butylpyrimidin-5-yl)methanamine
Description
(4-Tert-butylpyrimidin-5-yl)methanamine is a heterocyclic amine featuring a pyrimidine ring substituted with a tert-butyl group at the 4-position and a methanamine (-CH₂NH₂) moiety at the 5-position. The pyrimidine core contributes to electron-deficient aromaticity, while the tert-butyl group introduces steric bulk and hydrophobicity. However, direct experimental data on its physical properties (e.g., solubility, vapor pressure) are scarce in the provided evidence, necessitating comparisons with analogous structures.
Properties
IUPAC Name |
(4-tert-butylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNIJBSTBRZBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-tert-butylpyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (4-Tert-butylpyrimidin-5-yl)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-Tert-butylpyrimidin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Tert-butylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group influences its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Pyrimidine vs. Pyridine Derivatives
While the provided evidence focuses on pyridine derivatives (e.g., tert-butyl carbamates and methoxy-substituted pyridines in and ), key differences arise when comparing pyrimidine and pyridine systems:
- Electron-Deficiency : Pyrimidine rings are more electron-deficient than pyridine due to the presence of two nitrogen atoms. This reduces the basicity of the methanamine group compared to pyridine-based amines like methylamine (pKₐ ~10.6 for methylamine ).
- Steric Hindrance : The tert-butyl group in (4-Tert-butylpyrimidin-5-yl)methanamine likely reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or methoxy groups in pyridine derivatives ).
Table 1: Substituent Impact on Properties
Solubility and Physical Properties
- Methylamine : Highly water-soluble (miscible in all proportions at 25°C ) due to its small size and amine functionality. Experimental data show a mole fraction of ~0.1–0.3 in polar solvents like N,N-dimethylformamide (DMF) under varying conditions .
- This compound : Expected to exhibit lower solubility in water due to the hydrophobic tert-butyl group and aromatic pyrimidine ring. Solubility may resemble bulkier amines like benzenemethanamine (mole fraction ~0.05 in DMF at 298 K ).
Table 2: Comparative Solubility Data
| Compound | Solubility in Water | Solubility in DMF (Mole Fraction) |
|---|---|---|
| Methylamine | High | 0.1–0.3 |
| Benzenemethanamine | Low | ~0.05 |
| This compound (Predicted) | Low | ~0.05–0.1 (estimated) |
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